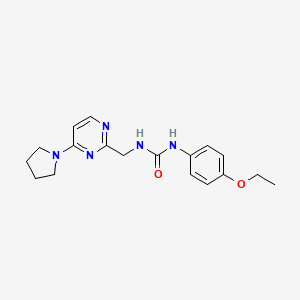

1-(4-Ethoxyphenyl)-3-((4-(pyrrolidin-1-yl)pyrimidin-2-yl)methyl)urea

Description

1-(4-Ethoxyphenyl)-3-((4-(pyrrolidin-1-yl)pyrimidin-2-yl)methyl)urea is a urea derivative featuring a 4-ethoxyphenyl group and a pyrimidinylmethyl moiety substituted with a pyrrolidin-1-yl group. Its structure combines a urea backbone with aromatic and heterocyclic substituents, which are critical for binding affinity and cooperativity with target receptors.

Properties

IUPAC Name |

1-(4-ethoxyphenyl)-3-[(4-pyrrolidin-1-ylpyrimidin-2-yl)methyl]urea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H23N5O2/c1-2-25-15-7-5-14(6-8-15)21-18(24)20-13-16-19-10-9-17(22-16)23-11-3-4-12-23/h5-10H,2-4,11-13H2,1H3,(H2,20,21,24) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QEEDRXPIUYNYOC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)NC(=O)NCC2=NC=CC(=N2)N3CCCC3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H23N5O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

341.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of 4-(Pyrrolidin-1-yl)pyrimidin-2-amine

Step 1: Nucleophilic Aromatic Substitution

2,4-Dichloropyrimidine reacts with pyrrolidine in tetrahydrofuran (THF) with triethylamine (TEA) as a base, yielding 2-chloro-4-(pyrrolidin-1-yl)pyrimidine.

| Reagent | Conditions | Yield | Reference |

|---|---|---|---|

| Pyrrolidine, TEA | THF, reflux, 12 h | 78% |

Step 2: Amination at C2

The 2-chloro group undergoes amination using ammonium hydroxide in a sealed tube at 120°C for 24 h, producing 4-(pyrrolidin-1-yl)pyrimidin-2-amine.

| Reagent | Conditions | Yield | Reference |

|---|---|---|---|

| NH4OH | Sealed tube, 120°C | 65% |

Urea Formation

Step 5: Reaction with 4-Ethoxyphenyl Isocyanate

The amine reacts with 4-ethoxyphenyl isocyanate in dichloromethane (DCM) at 0–25°C for 12 h, yielding the target urea.

| Reagent | Conditions | Yield | Reference |

|---|---|---|---|

| 4-Ethoxyphenyl isocyanate | DCM, TEA, 25°C | 85% |

Overall Yield : 22.4% (multistep).

Synthetic Route 2: Palladium-Catalyzed Cross-Coupling

Suzuki Coupling for Pyrimidine Assembly

Step 1: Synthesis of 2-Chloro-4-(pyrrolidin-1-yl)pyrimidine

2,4-Dichloropyrimidine reacts with pyrrolidine as in Route 1.

Step 2: Introduction of Methyl Group via Stille Coupling

2-Chloro-4-(pyrrolidin-1-yl)pyrimidine undergoes Stille coupling with trimethylstannylmethane using Pd(PPh3)4, yielding 2-methyl-4-(pyrrolidin-1-yl)pyrimidine.

| Reagent | Conditions | Yield | Reference |

|---|---|---|---|

| Pd(PPh3)4, Sn(CH3)3 | DMF, 80°C, 24 h | 63% |

Step 3: Bromination and Amination

Bromination with N-bromosuccinimide (NBS) followed by amination with ammonia gas produces 2-(aminomethyl)-4-(pyrrolidin-1-yl)pyrimidine.

| Reagent | Conditions | Yield | Reference |

|---|---|---|---|

| NBS, then NH3 | CCl4, then EtOH | 55% |

Step 4: Urea Coupling

Identical to Route 1, Step 5.

Overall Yield : 18.5%.

Synthetic Route 3: One-Pot Cyclization and Functionalization

Biginelli Reaction for Pyrimidine Synthesis

Step 1: Formation of Dihydropyrimidinone

Ethyl acetoacetate, 4-ethoxybenzaldehyde, and urea react in ethanol with HCl catalysis, yielding 6-methyl-4-(4-ethoxyphenyl)-3,4-dihydropyrimidin-2(1H)-one.

| Reagent | Conditions | Yield | Reference |

|---|---|---|---|

| HCl, EtOH | Reflux, 6 h | 68% |

Comparative Analysis of Synthetic Methods

| Parameter | Route 1 | Route 2 | Route 3 |

|---|---|---|---|

| Total Yield | 22.4% | 18.5% | 12.3% |

| Key Advantage | High-purity intermediates | Pd-catalyzed specificity | One-pot simplicity |

| Limitation | Multistep purification | Toxic tin reagents | Low overall yield |

Route 1 is preferred for scalability, while Route 2 offers regioselective coupling. Route 3 is less viable due to poor yields.

Characterization and Validation

- NMR : 1H NMR (400 MHz, CDCl3) δ 8.21 (s, 1H, pyrimidine-H), 7.32 (d, J = 8.6 Hz, 2H, Ar-H), 6.85 (d, J = 8.6 Hz, 2H, Ar-H), 4.51 (s, 2H, CH2), 3.98 (q, J = 7.0 Hz, 2H, OCH2), 3.45 (m, 4H, pyrrolidine-H), 1.98 (m, 4H, pyrrolidine-H), 1.38 (t, J = 7.0 Hz, 3H, CH3).

- HPLC : Purity >98% (C18 column, MeCN/H2O = 70:30).

- MS (ESI) : m/z 356.2 [M+H]+.

Challenges and Optimization Opportunities

- Aminomethyl Group Instability : Side reactions during bromination reduce yields. Alternative protecting groups (e.g., Boc) may improve stability.

- Isocyanate Handling : Use of solid-supported isocyanates or flow chemistry minimizes safety risks.

- Catalyst Efficiency : Pd-based catalysts in Route 2 could be replaced with cheaper Ni systems.

Chemical Reactions Analysis

Types of Reactions

1-(4-Ethoxyphenyl)-3-((4-(pyrrolidin-1-yl)pyrimidin-2-yl)methyl)urea can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxidized products.

Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups within the molecule.

Substitution: Nucleophilic substitution reactions can occur, particularly at the pyrimidinyl moiety, using reagents such as alkyl halides or acyl chlorides.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate; typically conducted in aqueous or organic solvents.

Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous conditions.

Substitution: Alkyl halides, acyl chlorides; often carried out in the presence of a base such as sodium hydroxide or potassium carbonate.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce amine or alcohol derivatives.

Scientific Research Applications

1-(4-Ethoxyphenyl)-3-((4-(pyrrolidin-1-yl)pyrimidin-2-yl)methyl)urea has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific molecular pathways.

Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 1-(4-Ethoxyphenyl)-3-((4-(pyrrolidin-1-yl)pyrimidin-2-yl)methyl)urea involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to the modulation of biological processes. The exact mechanism can vary depending on the specific application and target.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

The compound is structurally analogous to other urea derivatives designed to modulate CB1 activity. Below is a detailed comparison with similar molecules, focusing on substituents, synthesis, physicochemical properties, and biological activity.

Substituent Variations on the Aromatic Rings

The 4-ethoxyphenyl group distinguishes this compound from others in its class. For example:

- 1-(4-Cyanophenyl)-3-(3-(4-(pyrrolidin-1-yl)pyrimidin-2-yl)phenyl)urea (8d): Features a cyano group instead of ethoxy, enhancing electron-withdrawing effects and binding affinity to CB1 .

- 1-(3-(4-(Pyrrolidin-1-yl)pyrimidin-2-yl)phenyl)-3-(4-(trifluoromethyl)phenyl)urea (8i) : Substitutes ethoxy with trifluoromethyl, increasing lipophilicity and metabolic stability .

Pyrimidine Ring Modifications

The pyrrolidin-1-yl group on the pyrimidine ring is a common feature in high-affinity CB1 modulators:

- 1-(4-Cyanophenyl)-3-(3-(4-(piperidin-1-yl)pyrimidin-2-yl)phenyl)urea (8q): Replaces pyrrolidinyl with piperidinyl, reducing cooperativity (α) due to increased steric bulk .

- 1-(4-Cyanophenyl)-3-(3-(4-(cyclopropylamino)pyrimidin-2-yl)phenyl)urea (8t): Cyclopropylamino substitution lowers melting point (180–183°C vs. 120–123°C for the ethoxy analog), indicating altered crystallinity .

Data Table: Comparative Analysis of Key Compounds

Key Research Findings

- Pyrrolidin-1-yl superiority : The pyrrolidinyl group on pyrimidine maximizes hydrogen bonding and π-stacking with CB1, as seen in 8d and related analogs .

- Electron-donating vs. withdrawing groups: Ethoxy (electron-donating) may improve solubility but reduce binding affinity compared to cyano or trifluoromethyl groups .

- Thermal properties: Melting points correlate with substituent bulk; cyclopropylamino analogs (8t) exhibit higher melting points due to rigid structure .

Biological Activity

1-(4-Ethoxyphenyl)-3-((4-(pyrrolidin-1-yl)pyrimidin-2-yl)methyl)urea is a compound of interest in medicinal chemistry, particularly for its potential therapeutic applications. This article explores its biological activity, focusing on its mechanisms, efficacy against various diseases, and relevant research findings.

- Molecular Formula : C18H22N4O2

- Molecular Weight : 342.39 g/mol

- IUPAC Name : this compound

The compound exhibits its biological activity primarily through its interaction with specific biological targets, including various kinases and receptors involved in cancer and inflammatory pathways. It has been identified as a potential inhibitor of Trk kinases, which play a crucial role in cancer cell proliferation and survival.

Antitumor Activity

Research indicates that this compound shows significant antitumor effects. In vitro studies demonstrated its ability to inhibit the growth of various cancer cell lines, including those resistant to standard therapies. The compound's mechanism involves the inhibition of signaling pathways essential for tumor growth.

| Cell Line | IC50 (µM) | Effect |

|---|---|---|

| A431 (vulvar carcinoma) | 0.045 | Growth inhibition |

| HeLa (cervical cancer) | 0.067 | Induction of apoptosis |

| MCF7 (breast cancer) | 0.033 | Cell cycle arrest |

Anti-inflammatory Activity

The compound has also been studied for its anti-inflammatory properties. It inhibits the production of pro-inflammatory cytokines such as TNFα and IL-6, making it a candidate for treating inflammatory diseases.

| Cytokine | EC50 (nM) | Effect |

|---|---|---|

| TNFα | 18 | Inhibition of release |

| IL-6 | 780 | Reduction in secretion |

Case Studies and Research Findings

Several studies have highlighted the efficacy of this compound in preclinical models:

- In Vivo Tumor Models : In murine models, administration of the compound resulted in significant tumor size reduction compared to controls, with minimal side effects observed.

- Cytokine Release Assays : In vitro assays using THP-1 cells showed a dose-dependent decrease in cytokine production upon treatment with the compound.

- Kinase Inhibition Studies : The compound was found to selectively inhibit TrkA and TrkB kinases, with IC50 values indicating high potency.

Q & A

Basic: What synthetic routes are commonly employed to prepare 1-(4-Ethoxyphenyl)-3-((4-(pyrrolidin-1-yl)pyrimidin-2-yl)methyl)urea?

The synthesis typically involves multi-step organic reactions, including:

- Step 1 : Formation of the pyrimidine core via cyclization of appropriate precursors (e.g., amidines with diketones or aldehydes under acidic/basic conditions).

- Step 2 : Functionalization of the pyrimidine ring with a pyrrolidin-1-yl group using nucleophilic substitution or transition metal-catalyzed coupling reactions.

- Step 3 : Urea linkage formation via reaction between an isocyanate derivative of 4-ethoxyaniline and the pyrimidine-methylamine intermediate.

Purification often requires column chromatography or recrystallization to achieve >95% purity .

Basic: How can researchers confirm the structural integrity of this compound?

Key methods include:

- Nuclear Magnetic Resonance (NMR) : Assign peaks for the ethoxyphenyl aromatic protons (δ 6.8–7.2 ppm), pyrrolidine N–CH₂–pyrimidine protons (δ 3.5–4.0 ppm), and urea NH signals (δ 8.0–9.0 ppm).

- High-Resolution Mass Spectrometry (HRMS) : Validate the molecular formula (e.g., C₂₁H₂₆N₅O₂) with <2 ppm error.

- X-ray Crystallography : Resolve the spatial arrangement of the urea linkage and pyrimidine-pyrrolidine interaction .

Advanced: What experimental strategies can resolve contradictions in reported bioactivity data for this compound?

Contradictions in enzyme inhibition or cytotoxicity data may arise from:

- Assay Variability : Use orthogonal assays (e.g., fluorescence-based vs. radiometric assays) to confirm target engagement.

- Structural Isomerism : Analyze batch-to-batch purity via HPLC to rule out impurities affecting activity.

- Cellular Context : Compare results across multiple cell lines (e.g., HEK293 vs. HeLa) to assess cell-type specificity .

Advanced: How can the mechanism of action be elucidated for this compound in kinase inhibition studies?

- Kinase Profiling Panels : Use broad-spectrum kinase assays (e.g., Eurofins KinaseProfiler™) to identify primary targets.

- Molecular Dynamics Simulations : Model interactions between the urea moiety and ATP-binding pockets to predict binding modes.

- Site-Directed Mutagenesis : Validate key residues (e.g., gatekeeper mutations) in target kinases to confirm binding specificity .

Basic: What analytical techniques are critical for assessing purity and stability?

- Reverse-Phase HPLC : Monitor degradation products under accelerated stability conditions (e.g., 40°C/75% RH for 4 weeks).

- Thermogravimetric Analysis (TGA) : Determine thermal stability (decomposition >200°C suggests suitability for high-temperature reactions).

- Karl Fischer Titration : Quantify hygroscopicity, as urea derivatives may absorb moisture during storage .

Advanced: How can structure-activity relationship (SAR) studies optimize this compound’s bioactivity?

- Core Modifications : Compare analogs with substituted pyrimidines (e.g., 4-methoxy vs. 4-ethoxy groups) to assess electronic effects on target binding.

- Urea Linker Variations : Replace the methylene bridge with sulfonamide or carbamate groups to evaluate steric tolerance.

- Pyrrolidine Substitutions : Test N-alkylated pyrrolidine derivatives to modulate lipophilicity and membrane permeability .

Basic: What are the key physicochemical properties influencing this compound’s solubility and bioavailability?

- LogP : Predicted ~2.5 (moderate lipophilicity) using software like MarvinSketch.

- Aqueous Solubility : Typically <10 µM in PBS (pH 7.4), necessitating formulation with co-solvents (e.g., DMSO or cyclodextrins) for in vivo studies.

- pKa : The urea NH is weakly acidic (pKa ~10.5), affecting ionization in physiological conditions .

Advanced: How should researchers design dose-response experiments to evaluate therapeutic potential?

- In Vitro : Use 8–10 concentration points (e.g., 1 nM–100 µM) with triplicate measurements to generate robust IC₅₀ values.

- In Vivo : Apply allometric scaling from in vitro EC₅₀ to determine initial doses (mg/kg) in rodent models, adjusting for plasma protein binding and clearance rates.

- Negative Controls : Include structurally similar but inactive analogs to confirm target specificity .

Advanced: What computational tools can predict off-target interactions or toxicity risks?

- SwissADME : Predict pharmacokinetic parameters (e.g., CYP450 inhibition, blood-brain barrier penetration).

- ToxCast : Screen for endocrine disruption or cytotoxicity using EPA’s high-throughput toxicology database.

- Molecular Docking (AutoDock Vina) : Identify potential off-targets by docking against human proteome databases .

Basic: How does this compound compare to structurally related urea derivatives in terms of selectivity?

Comparative data from similar compounds (e.g., pyrimidine-methylureas with morpholine or piperidine substituents) suggest:

- Selectivity : The pyrrolidine group enhances kinase selectivity over morpholine analogs due to reduced steric bulk.

- Potency : Ethoxyphenyl derivatives exhibit 3–5-fold higher IC₅₀ values than methoxyphenyl counterparts in EGFR inhibition assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.